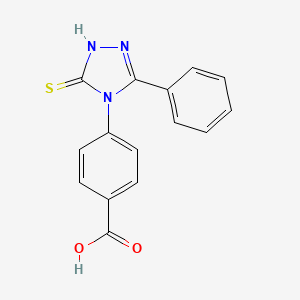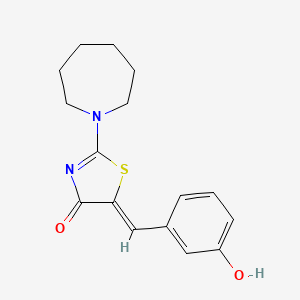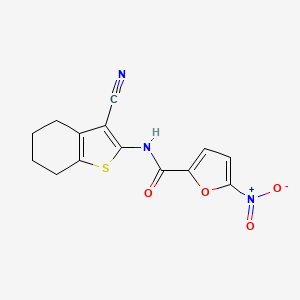
N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide, also known as PTG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PTG is a thiadiazole derivative that has shown promising results in various scientific research studies.
科学研究应用
N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide is not fully understood. However, it has been suggested that N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide exerts its therapeutic effects by modulating various signaling pathways in the body. N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide is also relatively non-toxic and has a low risk of adverse effects. However, N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
未来方向
There are several future directions for research on N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide. One area of interest is the development of N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to elucidate the potential side effects of N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide and its long-term safety. Overall, N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide has shown promising results in various scientific research studies, and further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide involves the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. The resulting compound is further reacted with glycine to obtain N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide. This synthesis method has been widely used to produce N~2~-(phenoxyacetyl)-N~1~-1,3,4-thiadiazol-2-ylglycinamide in large quantities with high purity.
属性
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-10(15-12-16-14-8-20-12)6-13-11(18)7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNGTAJUZVSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)


![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5834399.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)
![1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)

![N-benzyl-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5834438.png)
![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5834458.png)
